molecular formula C20H18N4O3 B2854805 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034410-89-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2854805
CAS No.: 2034410-89-2
M. Wt: 362.389
InChI Key: VLCBERBBPXGGGI-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is notable for its unique structure, which includes a quinoxaline moiety linked to a benzo[f][1,4]oxazepine ring system. These structural features endow the compound with significant potential in various scientific and industrial applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[f][1,4]oxazepine core. This can be achieved by reacting 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) to form the oxazepine ring . The resulting intermediate is then coupled with a quinoxaline derivative through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazepine ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced oxazepine derivatives, and various substituted quinoxaline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a PARP inhibitor, the compound binds to the catalytic domain of the enzyme, preventing it from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s ability to interact with multiple pathways makes it a versatile tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide stands out due to its unique combination of the quinoxaline and oxazepine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry where it can serve as a lead compound for drug development.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19-13-27-18-8-4-1-5-14(18)12-24(19)10-9-21-20(26)17-11-22-15-6-2-3-7-16(15)23-17/h1-8,11H,9-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCBERBBPXGGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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